molecular formula C13H15N3O2 B2719742 2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide CAS No. 357194-54-8

2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B2719742
CAS No.: 357194-54-8
M. Wt: 245.282
InChI Key: SGSOOYYBPOAMNA-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. One common method includes the reaction of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol, followed by refluxing until the evolution of hydrogen sulfide ceases . The resulting product is then purified through various chromatographic techniques.

Chemical Reactions Analysis

2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide undergoes several types of chemical reactions, including:

Scientific Research Applications

2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways critical for cancer cell survival . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting properties that make it suitable for diverse applications in research and industry.

Properties

IUPAC Name

2,2-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-13(2,3)11(17)14-12-16-15-10(18-12)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSOOYYBPOAMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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